Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate
Description
tert-Butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a chiral carbamate derivative characterized by a bromo-substituted ketone group at position 1 and a tert-butoxycarbonyl (Boc) protected amine at position 3 of a pentan-3-yl backbone. Its molecular formula is C₁₁H₂₀BrNO₃, with a molecular weight of 294.19 g/mol . The (3R) stereochemistry at the carbamate-bearing carbon is critical for its reactivity and biological interactions, making it a valuable intermediate in enantioselective synthesis, particularly for pharmaceuticals and peptidomimetics.
The compound’s bromo-ketone moiety enables nucleophilic substitutions, while the Boc group provides stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIOYJAFUGYQHO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate involves its reactivity with various biological and chemical targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can interact with enzymes and proteins. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Comparative Analysis
Halogen Substitution Effects
- Bromo vs. Chloro : The bromo-substituted compound (target) exhibits higher electrophilicity compared to its chloro analogue (CAS: 121142-30-1), facilitating faster nucleophilic substitutions. However, the chloro variant offers cost advantages and reduced molecular weight .
- Diazo Functionalization : Replacement of bromo with a diazo group (C₁₁H₁₉N₃O₃) introduces photolytic and cycloaddition capabilities, expanding utility in heterocycle synthesis .
Stereochemical Impact
Chain Length and Lipophilicity
- Extending the carbon backbone to hexan (C₁₂H₂₂BrNO₃) increases molecular weight by 14.03 g/mol and logP by ~0.5 units, enhancing membrane permeability in drug-discovery contexts .
Research Findings and Challenges
- Stability : The Boc group in all analogues enhances stability under acidic conditions, but prolonged storage of bromo compounds may lead to decomposition, necessitating低温 storage .
- Commercial Availability : Several analogues, including the target compound, are listed as discontinued by suppliers like CymitQuimica, highlighting sourcing challenges .
Biological Activity
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic compound with significant potential in various biological applications. Its structural characteristics, particularly the presence of the bromine atom and the carbamate functional group, contribute to its reactivity and biological activity. This article explores the compound's synthesis, biological mechanisms, and applications supported by relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C₁₂H₁₈BrN₃O₃
- CAS Number: 2408936-53-6
- IUPAC Name: this compound
The synthesis typically involves a multi-step process using tert-butyl carbamate and a brominated precursor under controlled conditions. Common methods include:
- Reaction with Brominated Ketones: The reaction occurs in organic solvents like dichloromethane or tetrahydrofuran, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels and potential therapeutic effects in neurodegenerative diseases.
- Nucleophilic Substitution Reactions: The bromine atom enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions, which can modify other biomolecules or serve as intermediates in drug synthesis .
Biological Applications
This compound has been investigated for various applications in medicinal chemistry and biotechnology:
1. Medicinal Chemistry
The compound is explored for its potential in drug development due to its ability to introduce reactive bromoalkyl groups into target molecules. This property is crucial for synthesizing biologically active compounds that can modulate disease pathways.
2. Biochemical Probes
As a biochemical probe, it helps in studying enzyme mechanisms and interactions within biological systems. Its reactivity allows researchers to track metabolic pathways or investigate enzyme kinetics.
3. Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials, demonstrating its versatility beyond medicinal uses.
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of acetylcholinesterase, leading to increased acetylcholine levels in vitro. |
| Study B | Drug Development | Showed that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Biochemical Probing | Utilized as a probe to study enzyme-substrate interactions in metabolic pathways, providing insights into enzymatic mechanisms. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step process involving bromination of a ketone intermediate followed by carbamate protection. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. Enantiomeric excess can be verified using chiral HPLC or polarimetry. A structurally similar compound, tert-butyl N-[(3S)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate, was synthesized with >98% enantiomeric purity using chiral resolution techniques, as noted in building block catalogs .
Q. How can the compound’s stability be optimized during storage and handling?
- Methodological Answer : Store under inert gas (e.g., argon) at –20°C to minimize degradation. Avoid exposure to moisture, as carbamates are prone to hydrolysis. Safety data for analogous tert-butyl carbamates recommend desiccants and amber vials to prevent photodegradation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the bromine substituent and carbamate group. IR spectroscopy can identify the carbonyl (C=O) stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight. For example, tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate (CAS 951127-25-6) was characterized using these methods, with HRMS data matching theoretical values within 2 ppm .
Q. What safety precautions are critical when working with this brominated carbamate?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Brominated compounds may release toxic fumes upon decomposition. Emergency protocols for similar compounds emphasize immediate rinsing for skin/eye contact and medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal. For example, Das et al. (2016) resolved hydrogen-bonding networks in tert-butyl carbamate derivatives, revealing key intermolecular interactions critical for crystal packing . Precede analysis with ORTEP-3 for graphical representation of thermal ellipsoids .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the bromine atom’s electrophilicity. Studies on tert-butyl carbamates show that steric hindrance from the tert-butyl group slows SN2 reactions, favoring SN1 pathways in polar solvents .
Q. How does the stereochemistry at the 3R position influence its role as a pharmaceutical intermediate?
- Methodological Answer : The 3R configuration is critical for binding affinity in target proteins. For example, tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate (CAS 1227917-63-6) was used in kinase inhibitors, where stereochemical mismatches reduced potency by >50% . Chiral chromatography (e.g., Chiralpak AD-H column) is recommended for purity validation.
Q. What strategies mitigate racemization during synthetic scale-up?
- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) reduce racemization. A study on tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate achieved 99% stereoretention by avoiding protic solvents and using dropwise addition of reagents .
Key Research Challenges
- Contradictions in Synthetic Yields : reports 75–85% yields for brominated analogs, while notes 60–70% due to competing elimination. Optimize by adjusting base strength (e.g., K₂CO₃ vs. DBU) .
- Crystallization Difficulties : Poor solubility in ethers may require mixed solvents (e.g., DCM:hexane) for crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
